
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride and 1,1-difluoroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Chlorine or bromine in the presence of a Lewis acid, nitric acid and sulfuric acid for nitration, sulfur trioxide for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Scientific Research Applications
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the tert-butyl and 1,1-difluoroethyl groups influence the reactivity of the benzene ring by donating or withdrawing electron density. This affects the rate and regioselectivity of the substitution reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-3-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-2-(1,1-difluoroethyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)cyclohexane
Uniqueness
1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the specific positioning of the tert-butyl and 1,1-difluoroethyl groups on the benzene ring. This arrangement can lead to distinct chemical and physical properties compared to its isomers and analogs. The presence of the difluoroethyl group can also impart unique reactivity and stability characteristics, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16F2 |
|---|---|
Molecular Weight |
198.25 g/mol |
IUPAC Name |
1-tert-butyl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-11(2,3)9-5-7-10(8-6-9)12(4,13)14/h5-8H,1-4H3 |
InChI Key |
LTBBRXGANQXFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


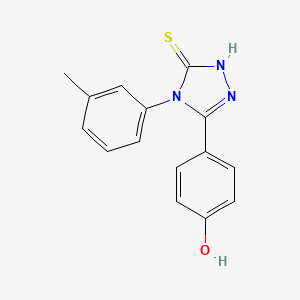
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
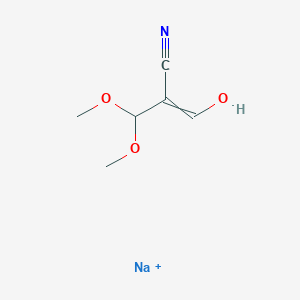
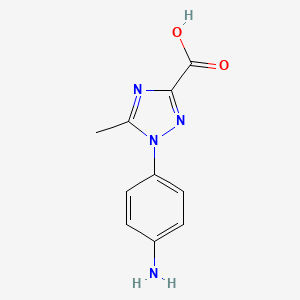
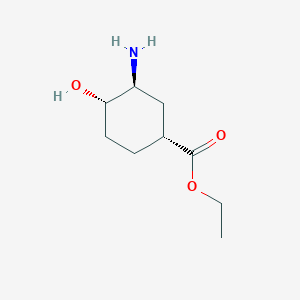
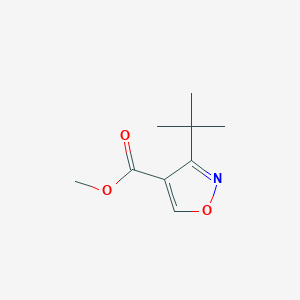

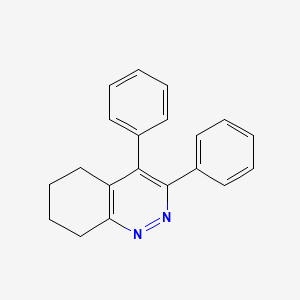
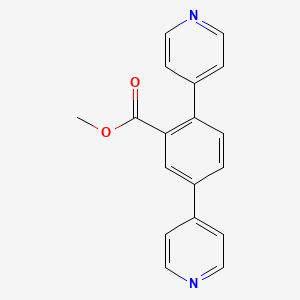
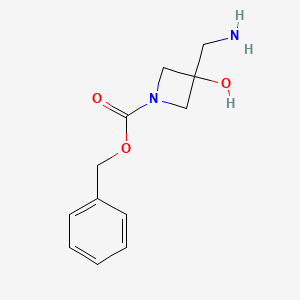
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
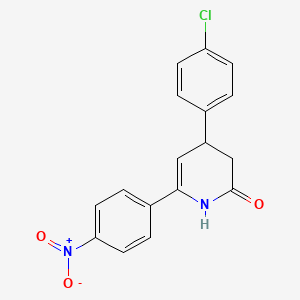

![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)
